molecular formula C8H11N3 B071391 2-(Pyrrolidin-1-yl)pyrimidine CAS No. 192197-34-5

2-(Pyrrolidin-1-yl)pyrimidine

Cat. No.: B071391
CAS No.: 192197-34-5
M. Wt: 149.19 g/mol
InChI Key: PCXCZMYBFGWKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)pyrimidine (CAS 192197-34-5) is a high-value nitrogen-containing heterocyclic compound that serves as a versatile chemical intermediate and privileged scaffold in medicinal chemistry and materials science research. Its molecular structure, which features a pyrimidine ring substituted with an electron-donating pyrrolidine group, makes it a valuable building block for constructing more complex molecules for diverse R&D applications. Key Research Applications: Anticancer Drug Discovery: This compound is a crucial precursor in the design and synthesis of novel tubulin polymerization inhibitors that target the colchicine binding site. Such inhibitors function as potent Vascular Disrupting Agents (VDAs), demonstrating significant cytotoxicity against a range of cancer cell lines by disrupting microtubule dynamics in cell division . Advanced Materials Science: The pyrrolidine-substituted pyrimidine core is of high interest in the development of organic electronic materials. Research indicates that substituting a methoxy group with a pyrrolidino group, as in this compound, can significantly enhance second-order nonlinear optical (NLO) properties, making it a candidate for use in optical and electronic devices . General Organic Synthesis: It acts as a fundamental synthetic intermediate for various heterocyclic systems, including pyrrolo[2,3-d]pyrimidines (7-deazapurines), which are purine isosteres with a broad spectrum of documented pharmacological activities . Handling and Storage: Store sealed in a dry environment at 2-8°C. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Disclaimer: This product is intended for laboratory research and development purposes only. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXCZMYBFGWKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Protocol

Nucleophilic aromatic substitution (SNAr) is the most widely employed method for introducing pyrrolidine onto the pyrimidine ring. The reaction typically involves treating a halogenated pyrimidine precursor (e.g., 2-chloropyrimidine or 2,4-dichloropyrimidine) with pyrrolidine under basic conditions. The mechanism proceeds via a two-step process:

  • Deprotonation of Pyrrolidine : A base abstracts a proton from pyrrolidine, generating a stronger nucleophile.

  • Displacement of Halide : The deprotonated pyrrolidine attacks the electron-deficient C2 position of the pyrimidine ring, displacing the halogen.

Representative Reaction:

2-Chloropyrimidine+PyrrolidineBase, Solvent2-(Pyrrolidin-1-yl)pyrimidine+HCl\text{2-Chloropyrimidine} + \text{Pyrrolidine} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Base Selection

  • Inorganic Bases : Potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, DMSO) achieve yields of 70–85% at 80–120°C.

  • Organic Bases : Triethylamine (Et3N) or diisopropylethylamine (DIPEA) enable room-temperature reactions in DMF, though yields drop to 60–75%.

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity but require post-reaction purification to remove residual solvents.

  • Ether Solvents : Tetrahydrofuran (THF) reduces side reactions but necessitates prolonged heating (12–24 hours).

Temperature and Time

  • High-Temperature Regime : 100–120°C for 4–6 hours maximizes conversion but risks decomposition.

  • Room-Temperature Protocol : 24–48 hours with vigorous stirring minimizes thermal degradation.

Table 1: Comparative Analysis of SNAr Conditions

Pyrimidine PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineK2CO3DMF110682
2,4-DichloropyrimidineEt3NDMF252468
2-BromopyrimidineNaHTHF801275

Cross-Coupling Strategies: Expanding Functional Group Tolerance

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of aryl halides with pyrrolidine offers an alternative route, particularly for sterically hindered pyrimidines. A representative protocol uses:

  • Catalyst : Pd2(dba)3 (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs2CO3

  • Solvent : Toluene at 100°C for 12 hours.

This method achieves 65–78% yields but faces challenges with catalyst cost and residual metal contamination.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing processing times to 1–2 hours. A study employing 2-chloropyrimidine, pyrrolidine, and K2CO3 in DMSO reported 88% yield at 150°C under microwave conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat/mass transfer, enabling:

  • Higher Throughput : 5–10× increased productivity compared to batch processes.

  • Safety : Reduced exposure to exothermic intermediates.

Solvent Recycling

  • DMF Recovery : Distillation and molecular sieve treatments achieve >90% solvent reuse.

  • Aqueous Workup : Ethyl acetate/water biphasic systems minimize organic waste.

Table 2: Industrial Optimization Parameters

ParameterBatch ProcessContinuous Flow
Reaction Time6–24 h1–2 h
Yield70–85%80–90%
Solvent Consumption5 L/kg product1.5 L/kg product

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

2-(Pyrrolidin-1-yl)pyrimidine and its derivatives have been extensively studied for their pharmacological properties. Key applications include:

  • Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth in various cancer models .
  • Cholinesterase Inhibition : Certain derivatives of this compound have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential use in treating Alzheimer's disease. A notable compound was identified with an IC50 value of 5.5 μM against AChE, indicating strong activity .
  • Anti-inflammatory Effects : Pyrimidine derivatives exhibit anti-inflammatory properties, with studies showing that they can suppress the activity of COX enzymes, which are involved in inflammation pathways. The structure–activity relationship (SAR) studies have revealed that modifications to the pyrimidine core can enhance anti-inflammatory efficacy .

Biological Studies

The compound serves as a versatile probe in various biochemical assays:

  • Enzyme Interaction Studies : It has been used to explore interactions with enzymes such as inducible nitric oxide synthase and tumor necrosis factor-alpha, contributing to the understanding of inflammatory responses .
  • Antimicrobial Activity : Pyrimidine derivatives have shown effectiveness against various pathogens, including strains resistant to conventional antibiotics. For example, related compounds exhibit minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli.

Industrial Applications

In addition to its medicinal uses, this compound is valuable in materials science:

  • Organic Semiconductors : The compound is being explored for its potential in developing organic semiconductors due to its electronic properties.
  • Agrochemicals : Its derivatives are utilized in the synthesis of agrochemicals, enhancing crop protection strategies against pests and diseases.

Case Studies and Research Findings

Recent studies highlight the potential of this compound as a lead compound for drug development:

  • Cancer Therapeutics : A study demonstrated that specific derivatives inhibited cancer cell proliferation by modulating kinase activity linked to tumor growth .
  • Neurodegenerative Diseases : Research showed that certain derivatives act as dual inhibitors for cholinesterase and amyloid-beta aggregation, targeting multiple pathways involved in Alzheimer’s disease .
  • Anti-inflammatory Agents : Investigations into SAR have led to the development of novel pyrimidines with enhanced anti-inflammatory activities while minimizing toxicity compared to existing drugs like celecoxib .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Alkyl and Aryl Substituents
  • 6-(4-Chlorobenzyl)-5-methyl-2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (5a) : This derivative, synthesized via alkylation of 2-thiouracil precursors, exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) .
  • 6-(3,4-Dimethoxybenzyl)-5-ethyl-2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (5c) : Substitution with a 3,4-dimethoxybenzyl group reduces antimicrobial activity (MIC = 50 µg/mL for S. aureus), suggesting steric hindrance or reduced membrane permeability .

Key Insight : Methyl or ethyl groups at the 5-position and electron-withdrawing substituents (e.g., 4-chlorobenzyl) enhance antimicrobial potency compared to bulkier or electron-donating groups.

Piperidine vs. Pyrrolidine Derivatives
  • 6-(4-Chlorobenzyl)-5-ethyl-2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (6a) : Replacement of pyrrolidine with piperidine (a six-membered ring) results in diminished activity (MIC = 50 µg/mL vs. 12.5 µg/mL for 5a against S. aureus), highlighting the superiority of pyrrolidine’s smaller ring for target binding .

Structural Advantage : The five-membered pyrrolidine ring improves conformational compatibility with microbial enzyme active sites compared to piperidine.

Heterocycle Modifications Beyond Pyrimidine

Pyrazolo[1,5-a]pyrimidine Derivatives
  • (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide : This TRK kinase inhibitor, developed for cancer therapy, demonstrates the impact of fused heterocycles. The pyrazolo-pyrimidine scaffold combined with a difluorophenyl-pyrrolidine group enhances selectivity for TRK kinases (IC₅₀ < 10 nM) .

Comparison : While 2-(pyrrolidin-1-yl)pyrimidine lacks the fused pyrazole ring, its simpler structure retains modularity for derivatization but sacrifices the enhanced rigidity and target specificity seen in pyrazolo-pyrimidine analogs.

Tetrahydropyrido[3,4-d]pyrimidine Systems

Pharmacological Activity Profiles

Activity Trends :

  • Pyrrolidine-containing pyrimidines excel in antimicrobial applications, while fused systems (e.g., pyrazolo-pyrimidines) are optimized for kinase inhibition.
  • Piperidine analogs generally underperform in microbial assays but may offer advantages in solubility or pharmacokinetics .

Biological Activity

2-(Pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a pyrrolidine moiety. This structural configuration is essential for its biological activity, influencing interactions with various biological targets.

Biological Activities

The biological activity of this compound and its derivatives has been investigated across several domains:

1. Anticancer Activity

  • Mechanism : Studies indicate that compounds containing the pyrimidine core exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against breast (MCF-7), lung (A549), and colon (Colo-205) cancer cells .
  • Case Study : A series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives demonstrated potent growth inhibition against 60 human tumor cell lines, suggesting a promising anticancer profile .

2. Anti-inflammatory Properties

  • Mechanism : Research has highlighted that some pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. For example, specific compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Case Study : In vivo studies using carrageenan-induced paw edema models showed that certain pyrimidine derivatives exhibited anti-inflammatory effects similar to indomethacin, with effective doses (ED50) reported .

3. Antimicrobial Activity

  • Mechanism : The antimicrobial efficacy of this compound has been assessed against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : Compounds synthesized from this scaffold displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective growth inhibition at higher concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key observations include:

CompoundModificationBiological Activity
4-Bromo-2-(pyrrolidin-1-yl)pyrimidineBromine substitution at position 4Enhanced anticancer activity
5-Bromo-2-(pyrrolidin-1-yl)pyrimidineBromine substitution at position 5Similar reactivity but distinct selectivity profiles
4-Chloro-2-(pyrrolidin-1-yl)pyrimidineChlorine instead of bromineDifferent electronic properties affecting reactivity

These variations suggest that substituents on the pyrimidine ring can modulate pharmacological effects, emphasizing the importance of SAR studies in drug development.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : Many derivatives function as enzyme inhibitors, particularly targeting COX enzymes in inflammation and various kinases in cancer pathways.
  • Interaction with Cellular Targets : The compound's ability to penetrate cellular membranes allows it to interact with intracellular targets, leading to altered signaling pathways associated with cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-1-yl)pyrimidine and its derivatives?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution reactions between pyrrolidine and halogenated pyrimidines. For example, a boronic ester derivative (CAS 1015242-07-5) can be synthesized via Suzuki-Miyaura coupling, leveraging its boronate functionality for further functionalization . Optimized protocols from patent literature suggest using palladium catalysts and anhydrous conditions to enhance yield and purity . Intermediate purification often employs column chromatography or recrystallization, with HPLC validation (>98% purity) as a quality control step .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and pyrrolidine ring integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated in studies of analogous pyrimidine derivatives .
  • FTIR : To verify functional groups (e.g., C-N stretching at ~1250–1350 cm1^{-1}). NIST databases provide reference spectra for comparative analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the TRK kinase inhibitory activity of this compound derivatives?

  • Methodological Answer : SAR strategies include:

  • Core Modifications : Introducing fluorinated aryl groups (e.g., 2,5-difluorophenyl) to enhance binding affinity, as seen in patent-derived pyrazolo[1,5-a]pyrimidine TRK inhibitors .
  • Side-Chain Functionalization : Adding pyrazole or piperazine moieties to improve solubility and pharmacokinetic properties .
  • Enzymatic Assays : Use recombinant TRK kinases (e.g., TrkA, TrkB) for IC50_{50} determination. Contradictions between biochemical and cellular assays may arise due to off-target effects, necessitating counter-screening against related kinases .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for pyrrolidinyl-pyrimidine compounds?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., using liver microsomes). Poor in vivo activity may stem from rapid clearance .
  • Tissue Distribution Studies : Radiolabeled compounds can track biodistribution.
  • Species-Specific Differences : Compare rodent and human cell-based assays to identify translational gaps. For example, TRK inhibitor efficacy in xenograft models may require dose adjustments based on interspecies metabolic variations .

Q. How can computational methods predict the binding modes of this compound derivatives with TRK kinases?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with the ATP-binding pocket of TRK kinases. Validate against crystal structures of related inhibitors .
  • MD Simulations : Assess binding stability over 100+ ns trajectories. Key interactions include hydrogen bonding with hinge residues (e.g., Glu590 in TrkA) and hydrophobic contacts with the DFG motif .
  • Free Energy Calculations : MM/GBSA or MM/PBSA to rank derivatives by predicted binding affinity .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of pyrrolidinyl-pyrimidine-based kinase inhibitors?

  • Methodological Answer :

  • In Vitro :
  • Caco-2 Cells : For permeability assessment.
  • CYP450 Inhibition Assays : Identify metabolic liabilities.
  • In Vivo :
  • Rodent Models : Measure plasma half-life (t1/2t_{1/2}), AUC, and CmaxC_{\text{max}} after oral/intravenous administration.
  • PDX Models : Patient-derived xenografts for efficacy testing in cancer-relevant contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.